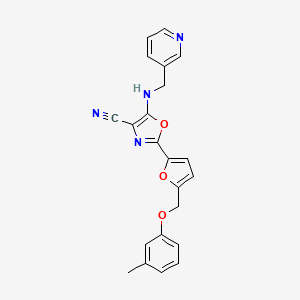

5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” is a complex organic compound that features a combination of pyridine, furan, oxazole, and tolyloxy groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of “5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” likely involves multiple steps, including the formation of the oxazole ring, the introduction of the furan and pyridine groups, and the final coupling reactions. Typical conditions might include:

Formation of Oxazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.

Introduction of Furan and Pyridine Groups: These steps might involve nucleophilic substitution or coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.

Final Coupling: The final product might be obtained through a series of purification steps, including recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, reducing costs, and ensuring safety. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the pyridine or furan rings.

Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.

Substitution: Reagents such as halogens, sulfonyl chlorides, or organometallic compounds could be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to possess cytotoxic effects against breast cancer cell lines, suggesting that similar structural analogs could be effective against various cancer types. A study demonstrated that certain pyrazole derivatives enhanced the efficacy of doxorubicin in MCF-7 and MDA-MB-231 cell lines, indicating potential synergistic effects when combined with traditional chemotherapy agents .

TRPV1 Antagonism

The compound's structural features may allow it to act as a TRPV1 antagonist, which is significant for pain management. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in pain perception, and antagonists can provide analgesic effects without the side effects associated with traditional painkillers. Studies on related compounds have shown that modifications in lipophilicity and hydrophobic interactions significantly enhance TRPV1 antagonism, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

Research into related compounds has revealed promising antimicrobial properties. For example, pyrazole derivatives have been tested for their antibacterial and antifungal activities against various pathogens. The structural motifs present in these compounds often contribute to their effectiveness in inhibiting microbial growth, which could extend to the compound .

Molecular Interactions

- Hydrophobic Interactions : The presence of aromatic rings enhances hydrophobic interactions with target proteins.

- Hydrogen Bonding : Functional groups such as amines and carbonitriles can form hydrogen bonds with biological macromolecules, influencing binding affinity and specificity.

Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituents can drastically affect biological activity, as seen in studies where specific modifications led to increased potency against cancer cells or enhanced receptor antagonism .

Case Studies

Several studies have investigated the pharmacological potential of compounds structurally related to this compound:

Mecanismo De Acción

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with enzymes, receptors, or other molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Similar Compounds

- 5-((Pyridin-3-ylmethyl)amino)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile

- 5-((Pyridin-3-ylmethyl)amino)-2-(5-(benzyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of “5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Actividad Biológica

The compound 5-((Pyridin-3-ylmethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex heterocyclic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features several key functional groups:

- Pyridine ring : Known for its role in various biological activities.

- Furan ring : Contributes to the compound's lipophilicity and potential interaction with biological targets.

- Oxazole moiety : Associated with antimicrobial and anticancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Recent studies indicate that derivatives of oxazole and pyridine compounds exhibit significant anticancer properties. The presence of the pyridine moiety enhances the interaction with cancer cell lines, particularly in inhibiting growth in breast cancer models such as MDA-MB-231 and MCF-7 cells. The compound's efficacy was demonstrated through apoptosis assays, showing a marked increase in cell death in treated cells compared to controls .

Antimicrobial Properties

Research has shown that similar compounds with furan and oxazole structures display antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes and inhibition of critical metabolic processes. The specific compound under study may exhibit comparable effects, warranting further investigation into its spectrum of activity against bacteria and fungi .

Anti-inflammatory Effects

Compounds featuring pyridine and oxazole rings have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The presence of the m-tolyloxy group may enhance these properties, although specific data on this compound is still limited .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Pyridine substitution : Variations in substitution patterns on the pyridine ring can significantly alter potency against cancer cell lines.

- Furan modifications : Altering the furan substituents impacts lipophilicity, which is critical for cellular uptake.

- Oxazole positioning : The position of the oxazole moiety relative to other functional groups influences binding affinity to target proteins .

Case Studies

Several studies have assessed the biological activity of related compounds:

- Antitumor Activity : A study involving a series of oxazole derivatives showed that specific substitutions led to enhanced activity against BRAF(V600E) mutations, a common target in cancer therapy .

- Synergistic Effects : In combination therapies, compounds similar to the one studied have shown synergistic effects when combined with established chemotherapeutics like doxorubicin, suggesting potential for enhanced therapeutic efficacy .

Data Summary Table

Propiedades

IUPAC Name |

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(pyridin-3-ylmethylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c1-15-4-2-6-17(10-15)27-14-18-7-8-20(28-18)22-26-19(11-23)21(29-22)25-13-16-5-3-9-24-12-16/h2-10,12,25H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEVZRGSUGIFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CN=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.